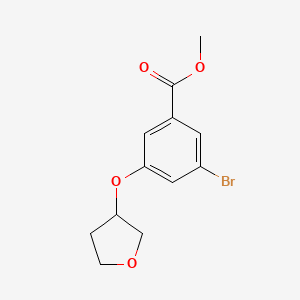
Methyl 3-bromo-5-(oxolan-3-yloxy)benzoate
説明
Methyl 3-bromo-5-(oxolan-3-yloxy)benzoate, also known as MB3OB, is a versatile reagent used in organic synthesis. It has numerous applications in medicinal chemistry, organic synthesis, and biochemistry. MB3OB is used as a coupling agent, a catalyst, and a protecting group in organic synthesis. It has been used in the synthesis of various drugs and pharmaceuticals, as well as in the synthesis of complex biological molecules. MB3OB is also used in the synthesis of various polymers, including polymers for drug delivery and medical devices. In addition, MB3OB has been used in a variety of biochemical and physiological studies.
科学的研究の応用
1. Organic Synthesis and Pharmaceutical Precursor
Methyl-2-formyl benzoate, a compound related to Methyl 3-bromo-5-(oxolan-3-yloxy)benzoate, is recognized for its wide range of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as an essential structure and an excellent precursor for the discovery of new bioactive molecules. Its versatility in organic synthesis makes it a significant raw material for the preparation of medical products, highlighting its importance in the synthetic and pharmaceutical industries (Farooq & Ngaini, 2019).
2. Biodegradable Polymer Development
Polyhydroxyalkanoate (PHA), an intracellular biodegradable microbial polymer, involves the formation of ester bonds among various three-hydroxyalkanoic acids monomers. These biopolymers are synthesized through specific enzymes and pathways and are utilized by bacteria as storage materials during unbalanced nutrition. PHAs are known for their biodegradability, biocompatibility, and renewable nature, making them suitable for a wide range of applications. However, their high production cost compared to petroleum plastics remains a challenge (Amara, 2010).
3. Environmental Chemistry and Toxicology
Methyl paraben, which is structurally similar to this compound, is used as a preservative in various products. Its widespread usage and subsequent environmental release raise concerns about its potential impact on aquatic ecosystems. The molecule's interactions with other substances, such as free chlorine, leading to the formation of more stable and persistent halogenated by-products, are areas of active research. Understanding these interactions and their toxicological implications is crucial for assessing the environmental impact of related compounds (Haman et al., 2015).
4. Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide (BTA) derivatives showcase a wide range of applications in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by threefold H-bonding. The simple structure and detailed understanding of their supramolecular self-assembly behavior make them an adaptable multipurpose building block for various scientific disciplines, hinting at the potential of structurally similar compounds like this compound in these fields (Cantekin, de Greef & Palmans, 2012).
特性
IUPAC Name |
methyl 3-bromo-5-(oxolan-3-yloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-15-12(14)8-4-9(13)6-11(5-8)17-10-2-3-16-7-10/h4-6,10H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOZFMKGGBUPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1415806.png)
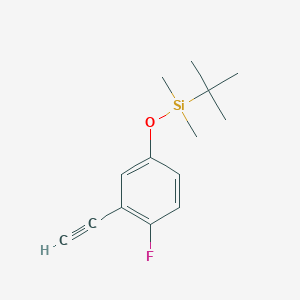
![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B1415808.png)
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone](/img/structure/B1415811.png)
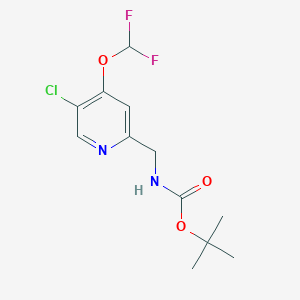
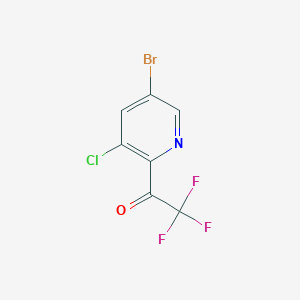

![4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1415817.png)
![3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine](/img/structure/B1415818.png)
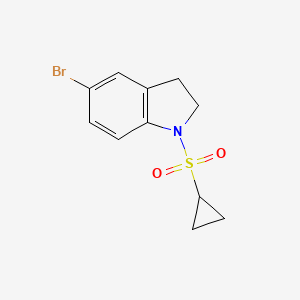
![4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B1415822.png)
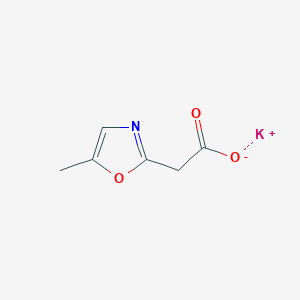
![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B1415825.png)
![(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate](/img/structure/B1415826.png)